molecular formula C34H54Cl4N6O2 B011779 2'-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride CAS No. 101651-64-3

2'-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride

Cat. No. B011779
CAS RN: 101651-64-3
M. Wt: 396.8 g/mol
InChI Key: ZMGFDMVIFOKBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic used in various medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used due to its efficacy and safety profile.

Mechanism of Action

Lidocaine works by blocking voltage-gated sodium channels in neurons, which are responsible for generating action potentials. Lidocaine binds to the intracellular side of the sodium channel and stabilizes it in the inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibits the generation and propagation of action potentials, leading to a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Lidocaine has several biochemical and physiological effects, including local anesthesia, antiarrhythmic effects, and neuroprotection. Local anesthesia is the most well-known effect of lidocaine and is used to numb the skin and underlying tissues during medical procedures. Antiarrhythmic effects are also observed with lidocaine, as it can stabilize the electrical activity of the heart and prevent abnormal heart rhythms. Neuroprotection is a less well-known effect of lidocaine, but recent research has shown that it can protect neurons from damage due to ischemia, hypoxia, and other insults.

Advantages and Limitations for Lab Experiments

Lidocaine has several advantages and limitations for lab experiments. One advantage is its potency and specificity for sodium channels, which allows researchers to selectively block these channels and study their role in various physiological processes. Lidocaine is also relatively safe and well-tolerated, making it a popular choice for both in vitro and in vivo experiments. However, lidocaine has some limitations, including its short half-life and the potential for off-target effects. These limitations must be taken into account when designing experiments and interpreting results.

Future Directions

There are several future directions for lidocaine research, including the development of new local anesthetics and antiarrhythmic drugs, the study of sodium channel function in disease states, and the investigation of lidocaine's neuroprotective effects. One promising area of research is the development of sodium channel blockers that are more selective and potent than lidocaine, with fewer off-target effects. Another area of research is the study of sodium channel function in diseases such as epilepsy, multiple sclerosis, and chronic pain, where aberrant sodium channel activity has been implicated. Finally, the neuroprotective effects of lidocaine and other sodium channel blockers are an area of active investigation, with potential applications in stroke, traumatic brain injury, and other neurological disorders.

Synthesis Methods

Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with ethyl-2-piperidone to form 2-(2,6-dimethylphenyl)-N-ethylglycinamide. The final step involves reacting this intermediate with ethyl chloroformate and ammonium hydroxide to form lidocaine. The reaction yields lidocaine as a white crystalline powder, which is then converted to the dihydrochloride salt form for medical use.

Scientific Research Applications

Lidocaine is used in a variety of scientific research applications, including electrophysiology, pain research, and drug discovery. In electrophysiology, lidocaine is used to block sodium channels and inhibit action potentials in neurons. This allows researchers to study the role of sodium channels in various physiological processes. In pain research, lidocaine is used to block pain signals in nerves, allowing researchers to study the mechanisms of pain perception and develop new pain treatments. In drug discovery, lidocaine is used as a reference compound for developing new local anesthetics and other drugs that target sodium channels.

properties

CAS RN

101651-64-3

Molecular Formula

C34H54Cl4N6O2

Molecular Weight

396.8 g/mol

IUPAC Name

[2-(2-chloroanilino)-2-oxoethyl]-ethyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride

InChI

InChI=1S/C17H26ClN3O.2ClH/c1-2-20(12-13-21-10-6-3-7-11-21)14-17(22)19-16-9-5-4-8-15(16)18;;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,19,22);2*1H

InChI Key

ZMGFDMVIFOKBPS-UHFFFAOYSA-N

SMILES

CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-]

Canonical SMILES

CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-]

synonyms

(2-chlorophenyl)carbamoylmethyl-ethyl-[2-(3,4,5,6-tetrahydro-2H-pyridi n-1-yl)ethyl]azanium dichloride

Origin of Product

United States

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